physical and chemical properties of (2-Chloro-3,6-difluorophenyl)methanol
physical and chemical properties of (2-Chloro-3,6-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of (2-Chloro-3,6-difluorophenyl)methanol, a halogenated aromatic alcohol of significant interest in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes the known information and draws upon data from structurally similar compounds to provide a robust understanding of its characteristics.
Introduction: The Significance of Halogenated Benzyl Alcohols
Substituted benzyl alcohols are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. These modifications can alter reactivity, metabolic stability, and binding interactions with biological targets. (2-Chloro-3,6-difluorophenyl)methanol, with its unique substitution pattern, represents a valuable synthon for the development of novel chemical entities. Difluorobenzyl alcohol derivatives, for instance, are utilized in the synthesis of new drugs, acting as reaction solvents, catalysts, or synthetic intermediates for compounds with potential anti-tumor and anti-viral activities.[1]
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount for predicting and interpreting the compound's behavior.
Chemical Structure:
Caption: Chemical structure of (2-Chloro-3,6-difluorophenyl)methanol.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2-Chloro-3,6-difluorophenyl)methanol |
| CAS Number | 261762-44-1 |
| Molecular Formula | C₇H₅ClF₂O |
| Molecular Weight | 178.56 g/mol |
Physical Properties: A Comparative Analysis
Directly measured physical properties for (2-Chloro-3,6-difluorophenyl)methanol are not extensively reported. However, we can infer its likely characteristics by examining closely related isomers. This comparative approach is a standard practice in chemical research for estimating the properties of novel compounds.
Table of Physical Properties (with Comparative Data for Isomers):
| Property | (2-Chloro-3,6-difluorophenyl)methanol | (2,6-Difluorophenyl)methanol | (2-Chloro-6-fluorophenyl)methanol |
| Appearance | Likely a solid or liquid | Colorless liquid[1] | - |
| Melting Point | Not available | 168.5-169 °C[2] | - |
| Boiling Point | Not available | 88 °C[2] | - |
| Density | Not available | 1.3 g/mL at 25°C[2] | - |
| Solubility in Water | Likely poorly miscible | Not miscible or difficult to mix[2] | - |
Expert Insights: The presence of the additional chlorine atom in the target molecule, compared to (2,6-Difluorophenyl)methanol, is expected to increase its molecular weight and likely its boiling point. The overall polarity and hydrogen bonding capability will be influenced by the positions of the halogen substituents, which in turn will affect its solubility profile.
Chemical Properties and Reactivity
The chemical behavior of (2-Chloro-3,6-difluorophenyl)methanol is dictated by the interplay of the hydroxyl group and the electron-withdrawing effects of the halogen substituents on the aromatic ring.
Expected Reactivity:
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Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde and subsequently to a carboxylic acid using standard oxidizing agents. The reactivity in such reactions is influenced by the nature of the substituents on the aromatic ring. Studies on substituted benzyl alcohols have shown that the reaction mechanism often involves a hydride transfer from the alcohol to the oxidant in the rate-determining step.[3] The electron-withdrawing nature of the chlorine and fluorine atoms in (2-Chloro-3,6-difluorophenyl)methanol would likely decrease the rate of oxidation compared to unsubstituted benzyl alcohol.
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Esterification: The hydroxyl group will readily undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst.
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Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by protonation or conversion to a tosylate) and subsequently be displaced by a nucleophile.
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Electrophilic Aromatic Substitution: The high degree of halogenation on the aromatic ring will deactivate it towards electrophilic substitution reactions. The directing effects of the existing substituents would need to be considered for any potential substitution reactions.
Caption: Potential reaction pathways for (2-Chloro-3,6-difluorophenyl)methanol.
Spectroscopic Characterization
Expected Spectroscopic Data:
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¹H NMR: The spectrum would be expected to show a singlet for the benzylic protons (-CH₂OH) and signals in the aromatic region corresponding to the protons on the phenyl ring. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the chlorine and fluorine substituents.
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¹³C NMR: The spectrum would show signals for the benzylic carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group would be prominent. C-H stretching and aromatic C=C stretching bands would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.56 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak.
For a related compound, 2-Chloro-6-fluorobenzyl alcohol, spectral data including ¹³C NMR, IR, MS, and ¹H NMR are available and can serve as a reference for interpretation.[4]
Synthesis and Experimental Protocols
The synthesis of substituted benzyl alcohols can be achieved through various methods. A common approach for the synthesis of a compound like 2-Chloro-6-fluorobenzylalcohol involves the electrochemical reduction of the corresponding aldehyde, 2-Chloro-6-fluorobenzaldehyde.[4] This technique is considered environmentally friendly as it avoids the use of harsh chemical reagents.[4]
General Synthetic Approach (Hypothetical for the target compound):
A plausible synthetic route to (2-Chloro-3,6-difluorophenyl)methanol would involve the reduction of 2-chloro-3,6-difluorobenzaldehyde.
Caption: A potential synthetic route to (2-Chloro-3,6-difluorophenyl)methanol.
Step-by-Step Protocol for a Similar Reduction (for illustrative purposes):
This is a generalized protocol and would require optimization for the specific synthesis of (2-Chloro-3,6-difluorophenyl)methanol.
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Dissolution: Dissolve 2-chloro-3,6-difluorobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution in an ice bath to 0-5 °C.
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Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
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Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Purification: Remove the solvent under reduced pressure, and purify the crude product by a suitable method such as column chromatography or recrystallization.
Safety and Handling
Proper handling of (2-Chloro-3,6-difluorophenyl)methanol is crucial to ensure laboratory safety.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.[2]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[2][5]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Incompatible Materials:
-
Strong oxidizing agents.[2]
Conclusion and Future Directions
(2-Chloro-3,6-difluorophenyl)methanol is a chemical compound with significant potential as a building block in various fields of chemical synthesis. While a comprehensive dataset of its physical and chemical properties is yet to be established in the public domain, this guide provides a solid foundation for researchers by synthesizing available information and drawing logical comparisons with related structures. Further experimental investigation into its properties, reactivity, and spectroscopic characterization is warranted to fully unlock its potential in drug discovery and materials science.
References
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SAFETY DATA SHEET - Methanol (230, 232, 233) - State of Michigan. (2014, March 19). Retrieved January 30, 2026, from [Link]
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Fluorobenzyl Alcohol - China Fluorophenyl Methanol Manufacturers, Fluorobenzene Suppliers, Fluorinated Amines Factory - Shaoxing Kaibang New Material Technology Co.Ltd. (n.d.). Retrieved January 30, 2026, from [Link]
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Substituted benzylic alcohol synthesis by addition (C-C coupling) - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
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Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]
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Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Retrieved January 30, 2026, from [Link]
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CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE - TSI Journals. (n.d.). Retrieved January 30, 2026, from [Link]
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(PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach - ResearchGate. (2025, August 8). Retrieved January 30, 2026, from [Link]
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From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
- Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. (1985). Canadian Journal of Chemistry, 63(9), 2726-2730.
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A Process For The Preparation Of Chloro Derivative Of Pantoprazole - Quick Company. (n.d.). Retrieved January 30, 2026, from [Link]
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METHANOL SAFE HANdLING MANUAL - health and safety module. (n.d.). Retrieved January 30, 2026, from [Link]
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Methanol. (n.d.). Retrieved January 30, 2026, from [Link]
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Fluorobenzyl Alcohol - China Fluorophenyl Methanol Manufacturers, Fluorobenzene Suppliers, Fluorinated Amines Factory - Shaoxing Kaibang New Material Technology Co.Ltd. (n.d.). Retrieved January 30, 2026, from [Link]
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Safety data sheet - Daikin Chemicals. (2022, August 2). Retrieved January 30, 2026, from [Link]
